molecular formula C16H12Cl2N2O2 B13443700 Lormetazepam-13C,d3

Lormetazepam-13C,d3

Cat. No.: B13443700
M. Wt: 339.2 g/mol
InChI Key: FJIKWRGCXUCUIG-KQORAOOSSA-N
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Description

Lormetazepam-13C,d3 is a stable isotope-labeled compound of Lormetazepam, a benzodiazepine derivative. It is primarily used as a reference standard in pharmaceutical research and analytical testing. The compound has a molecular formula of 13C C15 D3 H9 Cl2 N2 O2 and a molecular weight of 339.20 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lormetazepam-13C,d3 involves the incorporation of carbon-13 and deuterium isotopes into the Lormetazepam molecule. The process typically starts with the preparation of labeled precursors, followed by their integration into the benzodiazepine structure through a series of chemical reactions. Specific details on the synthetic routes and reaction conditions are proprietary and not widely disclosed in public literature .

Industrial Production Methods

Industrial production of this compound follows stringent protocols to ensure the purity and consistency of the compound. The process involves advanced techniques in isotope labeling and organic synthesis, often carried out in specialized facilities equipped for handling stable isotopes .

Chemical Reactions Analysis

Types of Reactions

Lormetazepam-13C,d3, like its non-labeled counterpart, undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include various derivatives of Lormetazepam, each with distinct pharmacological properties. These derivatives are often used in further research to explore the structure-activity relationship of benzodiazepines .

Mechanism of Action

Lormetazepam-13C,d3, like Lormetazepam, exerts its effects by binding to the benzodiazepine site on the gamma-aminobutyric acid (GABA) A receptor. This binding enhances the effect of GABA, an inhibitory neurotransmitter, leading to increased chloride ion influx into neurons and resulting in hyperpolarization. This mechanism produces the anxiolytic, sedative, and muscle relaxant effects characteristic of benzodiazepines .

Properties

Molecular Formula

C16H12Cl2N2O2

Molecular Weight

339.2 g/mol

IUPAC Name

7-chloro-5-(2-chlorophenyl)-3-hydroxy-1-(trideuterio(113C)methyl)-3H-1,4-benzodiazepin-2-one

InChI

InChI=1S/C16H12Cl2N2O2/c1-20-13-7-6-9(17)8-11(13)14(19-15(21)16(20)22)10-4-2-3-5-12(10)18/h2-8,15,21H,1H3/i1+1D3

InChI Key

FJIKWRGCXUCUIG-KQORAOOSSA-N

Isomeric SMILES

[2H][13C]([2H])([2H])N1C2=C(C=C(C=C2)Cl)C(=NC(C1=O)O)C3=CC=CC=C3Cl

Canonical SMILES

CN1C2=C(C=C(C=C2)Cl)C(=NC(C1=O)O)C3=CC=CC=C3Cl

Origin of Product

United States

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